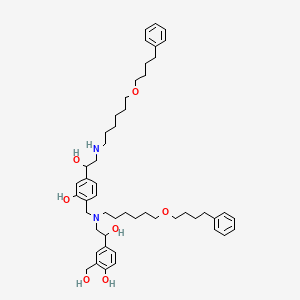
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is a stable isotope-labeled compound used primarily as a spin label in various scientific research applications. This compound is known for its high reactivity and specificity towards thiol groups, making it a valuable tool in studying protein structures and dynamics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N typically involves the reaction of (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate with a nitrogen-15 isotope. The reaction conditions often require a controlled environment with specific temperature and pressure settings to ensure the successful incorporation of the nitrogen-15 isotope .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using automated reactors and stringent quality control measures. The process includes the purification of the final product to achieve the desired purity and isotopic labeling efficiency .
Análisis De Reacciones Químicas
Types of Reactions
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: It can be reduced to yield different reduced forms.
Substitution: The compound can participate in substitution reactions, particularly with thiol groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various thiol-containing compounds. The reactions are typically carried out under controlled conditions to ensure specificity and yield .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions can produce thiols or disulfides .
Aplicaciones Científicas De Investigación
(1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is widely used in scientific research, including:
Chemistry: As a spin label for studying molecular interactions and dynamics.
Biology: In protein structure and function studies, particularly in electron paramagnetic resonance (EPR) spectroscopy.
Medicine: For investigating the conformational changes in biomolecules related to diseases.
Mecanismo De Acción
The compound exerts its effects by specifically binding to thiol groups in proteins and other biomolecules. This binding forms a stable covalent bond, allowing researchers to study the structural and conformational dynamics of the labeled molecules. The molecular targets include cysteine residues in proteins, and the pathways involved often relate to the structural rearrangements and interactions of these proteins .
Comparación Con Compuestos Similares
Similar Compounds
- (1-Oxyl-2,2,5,5-tetramethyl-3-pyrroline-3-methyl)methanethiosulfonate
- 2,2,5,5-tetramethyl-3-{[(methylsulfonyl)sulfanyl]methyl}-2,5-dihydro-1H-pyrrol-1-yl)oxidanyl
Uniqueness
Compared to similar compounds, (1-Oxyl-2,2,5,5-tetramethyl-∆3-pyrroline-3-methyl) Methanethiosulfonate-15N is unique due to its stable isotope labeling, which enhances its utility in precise and quantitative studies. The nitrogen-15 isotope provides additional information in nuclear magnetic resonance (NMR) and mass spectrometry (MS) applications, making it a versatile tool in various research fields .
Propiedades
Número CAS |
1404308-02-6 |
|---|---|
Fórmula molecular |
C10H19NO3S2 |
Peso molecular |
266.379 |
Nombre IUPAC |
1-hydroxy-2,2,5,5-tetramethyl-3-(methylsulfonylsulfanylmethyl)pyrrole |
InChI |
InChI=1S/C10H19NO3S2/c1-9(2)6-8(7-15-16(5,13)14)10(3,4)11(9)12/h6,12H,7H2,1-5H3/i11+1 |
Clave InChI |
MXZPGYFBZHBAQM-KHWBWMQUSA-N |
SMILES |
CC1(C=C(C(N1O)(C)C)CSS(=O)(=O)C)C |
Sinónimos |
2,5-Dihydro-2,2,5,5-tetramethyl-3-[[(methylsulfonyl)thio]methyl]-1H-pyrrol-1-yloxy-15N; MTSL-15N; MTS-15N; |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![8-(3,5-Difluorophenyl)-1,4-dioxaspiro[4.5]decan-8-ol](/img/structure/B589563.png)









![1H-[1,2,4]Triazolo[3,4-b][1,3,5]triazepine](/img/structure/B589584.png)
